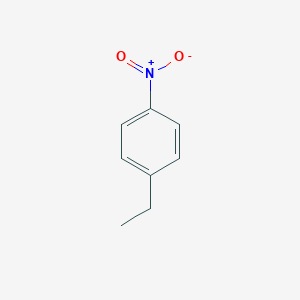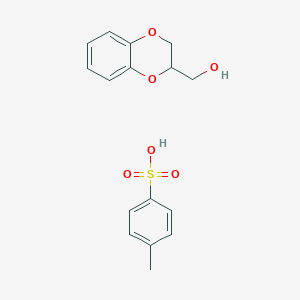
2,3-Dihydro-1,4-benzodioxin-3-ylmethanol;4-methylbenzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-1,4-benzodioxin-3-ylmethanol;4-methylbenzenesulfonic acid (DMBSA) is a compound composed of two distinct molecules, 2,3-dihydro-1,4-benzodioxin-3-ylmethanol and 4-methylbenzenesulfonic acid. It is a colorless, crystalline solid with a molecular weight of 250.3 g/mol and a melting point of 175 °C. DMBSA has a wide range of applications in the field of scientific research, and has been used in a variety of studies due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Applications
One line of research has focused on synthesizing sulfonamides bearing the 1,4-benzodioxin ring, aiming to explore their antibacterial potential against various Gram-positive and Gram-negative bacterial strains. These studies have shown that some synthesized compounds exhibit good inhibitory activity, comparable to standard antibiotics like Ciprofloxacin. Additionally, certain compounds have demonstrated decent inhibition against lipoxygenase enzyme, suggesting a potential for treating inflammatory diseases (Abbasi et al., 2017).
Enzyme Inhibition for Therapeutic Applications
Research has also been conducted on the synthesis of sulfonamides with benzodioxane and acetamide moieties to investigate their enzyme inhibitory potential. These compounds have been tested against α-glucosidase and acetylcholinesterase (AChE), with many showing substantial inhibitory activity. This suggests potential therapeutic applications in managing diseases related to enzyme dysregulation (Abbasi et al., 2019).
Application in Efficient Synthesis of Chiral Building Blocks
The enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, derived from similar chemical structures, are valuable chiral synthons for the synthesis of therapeutic agents. An amidase from Alcaligenes faecalis subsp. parafaecalis has been discovered to efficiently produce these enantiomers in optically pure form, showcasing a biocatalyst's role in producing industrially significant molecules (Mishra et al., 2016).
Antibacterial and Antifungal Agents
Further studies have synthesized new compounds for evaluating their antibacterial and antifungal activities. Some of these newly synthesized molecules have shown promising results in combating microbial infections, offering a basis for developing new antibacterial and antifungal agents (Abbasi et al., 2020).
Eigenschaften
CAS-Nummer |
1094-91-3 |
|---|---|
Produktname |
2,3-Dihydro-1,4-benzodioxin-3-ylmethanol;4-methylbenzenesulfonic acid |
Molekularformel |
C16H16O5S |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
2,3-dihydro-1,4-benzodioxin-3-ylmethanol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C9H10O3.C7H8O3S/c10-5-7-6-11-8-3-1-2-4-9(8)12-7;1-6-2-4-7(5-3-6)11(8,9)10/h1-4,7,10H,5-6H2;2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
UJTGVVRXWBSDAI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(OC2=CC=CC=C2O1)CO |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(OC2=CC=CC=C2O1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea](/img/structure/B91378.png)
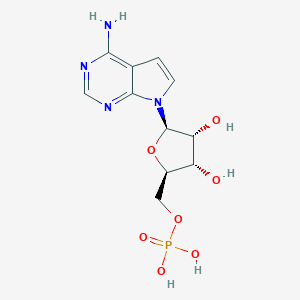
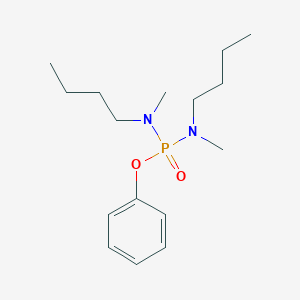
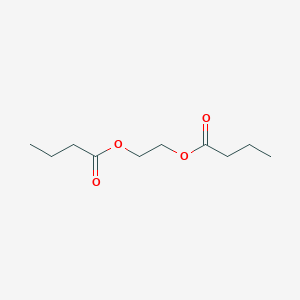
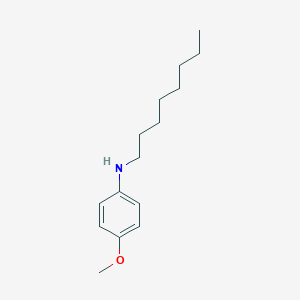
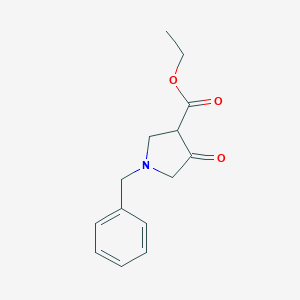
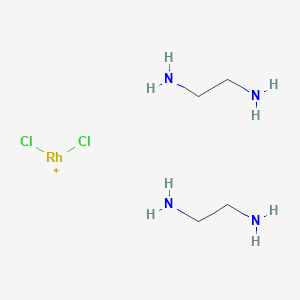
![2-[(2-Oxoindol-3-yl)amino]guanidine](/img/structure/B91390.png)
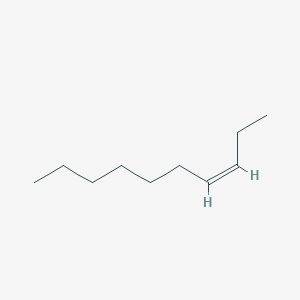
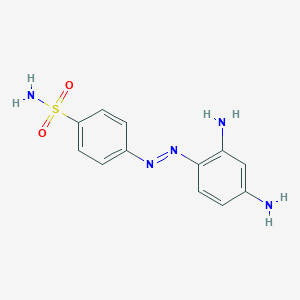
![Spiro[3.4]octa-5,7-diene](/img/structure/B91396.png)
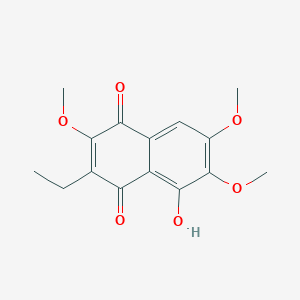
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B91401.png)
